5-Bromopentylazanium;chloride
Description
Properties
IUPAC Name |
5-bromopentylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQRJDLYOTOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[NH3+])CCBr.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopentylazanium;chloride typically involves the reaction of pentylamine with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination of the pentyl chain. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In industrial settings, the production of 5-Bromopentylazanium;chloride can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
5-Bromopentylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of pentylamine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of pentylamine derivatives with different functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
5-Bromopentylazanium;chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes involving quaternary ammonium compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromopentylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound can bind to specific receptors or enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity : Available at 100% concentration in commercial preparations .
- Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares 5-bromopentylazanium chloride with aliphatic bromo-ammonium salts and related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
